1-BENZOTHIOPHEN-3-YL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Overview
Description
1-BENZOTHIOPHEN-3-YL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a benzothiophene core linked to a piperazine ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with serotonin receptors .
Scientific Research Applications
1-BENZOTHIOPHEN-3-YL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent for treating psychiatric disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZOTHIOPHEN-3-YL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the formation of the benzothiophene core. One common method includes the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyrimidine moiety under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-BENZOTHIOPHEN-3-YL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine moiety can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and various substituted piperazine derivatives .
Mechanism of Action
The mechanism of action of 1-BENZOTHIOPHEN-3-YL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its binding to serotonin receptors, particularly the 5-HT1A receptor. This binding modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling pathways. The compound’s structure allows for specific electrostatic interactions with the receptor, enhancing its affinity and efficacy .
Comparison with Similar Compounds
Similar Compounds
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: Similar structure but with a pyridine moiety instead of pyrimidine.
1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine: Contains a benzothiophene core but differs in the attached functional groups.
Uniqueness
1-BENZOTHIOPHEN-3-YL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific combination of benzothiophene, piperazine, and pyrimidine moieties, which confer distinct biological activities and receptor binding properties .
Properties
IUPAC Name |
1-benzothiophen-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(14-12-23-15-5-2-1-4-13(14)15)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLVQCCEBBZCQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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